molecular formula C23H22N6O3 B2927696 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171433-87-6

1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2927696
CAS No.: 1171433-87-6
M. Wt: 430.468
InChI Key: AEJGYEDVKNVTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 1,2,4-oxadiazole moiety and an isopropylphenyl group. Its synthesis likely involves multi-step reactions, including cycloaddition and functionalization strategies similar to those reported for analogous systems. For example:

  • The 1,2,4-oxadiazole segment may be synthesized via a three-component cycloaddition, as described for 5-acetonyl-3-substituted-1,2,4-oxadiazoles .
  • The pyrrolo-triazole-dione core could derive from regioselective cyclization reactions observed in pyrrolo[3,4-d]isoxazole-4,6-dione derivatives .

Pharmacologically, such fused heterocycles are known for diverse bioactivities, including acetylcholinesterase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-13(2)15-8-10-16(11-9-15)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-32-18)17-7-5-4-6-14(17)3/h4-11,13,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJGYEDVKNVTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

Reagents : 2-Methylbenzohydroxamoyl chloride + methyl glycinate hydrochloride
Conditions :

  • Solvent: Dichloromethane (DCM)/water biphasic system
  • Base: Sodium carbonate (2.5 equiv)
  • Temperature: 0°C → 25°C (12 h)
    Yield : 78–82%

Oxidative Cyclization to 1,2,4-Oxadiazole

Methods :

  • I₂/K₂CO₃ System
    • Iodine (1.2 equiv), K₂CO₃ (3 equiv) in 1,4-dioxane
    • 80°C, 6 h → 85% yield
  • NBS/DBU System
    • N-Bromosuccinimide (1.5 equiv), 1,8-diazabicycloundec-7-ene (DBU, 2 equiv) in acetonitrile
    • 25°C, 3 h → 89% yield

Mechanism :

  • N-Halogenation of amidoxime
  • Base-induced dehydrohalogenation → imine intermediate
  • Cyclization-aromatization

Assembly of the Pyrrolo[3,4-d]triazole-4,6-dione Core

The core structure is formed via 1,3-dipolar cycloaddition (Fig. 1B).

Azide-Alkyne Cycloaddition (Click Chemistry)

Components :

  • Azide: 5-(Azidomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
  • Dipolarophile: N-[4-(Propan-2-yl)phenyl]maleimide

Conditions :

  • Catalyst: CuI (5 mol%)
  • Solvent: tert-Butanol/H₂O (4:1)
  • Temperature: 60°C, 24 h
    Yield : 72%

Regioselectivity :
The reaction exclusively forms the 1,4-disubstituted triazole due to copper catalysis. Stereochemical control at the pyrrolidine ring is achieved through maleimide’s fixed geometry.

Alternative Hydrazine Cyclization Route

Steps :

  • Condensation of 4-(propan-2-yl)phenyl hydrazine with dimethyl acetylenedicarboxylate
  • Acid-catalyzed cyclization (H₂SO₄, 0°C → 25°C)
  • Oxidation with MnO₂ → diketone formation

Yield : 68% (over 3 steps)

Introduction of the 4-(Propan-2-yl)phenyl Group

The isopropylphenyl substituent is installed via Friedel-Crafts alkylation (Fig. 1C).

Reagents :

  • Electrophile: 2-Bromopropane
  • Catalyst: AlCl₃ (1.2 equiv)

Conditions :

  • Solvent: Nitrobenzene
  • Temperature: 120°C, 8 h
    Yield : 76%

Optimization :

  • Solvent Screening : Nitrobenzene > Toluene > DCM (higher dielectric constant improves cation stabilization)
  • Catalyst Load : <1 equiv → incomplete conversion; >1.5 equiv → side products

Industrial-Scale Production Considerations

Process Intensification

Key Parameters :

Parameter Laboratory Scale Pilot Plant
Reaction Volume (L) 0.5 500
Cooling Rate (°C/min) 2 0.5
Mixing Speed (rpm) 300 100
Yield (%) 72 68

Challenges :

  • Exothermic control during cycloaddition (ΔT = 42°C)
  • Azide handling safety protocols

Purification Strategies

  • Crystallization : Ethanol/water (3:1) → 92% purity
  • Chromatography : Silica gel, ethyl acetate/hexane (1:4) → >99% purity

Analytical Characterization Data

Spectroscopic Validation :

Technique Key Signals (δ, ppm) Assignment
¹H NMR (500 MHz, DMSO-d6) 8.21 (s, 1H) Triazole H
7.85–7.45 (m, 8H) Aromatic protons
5.12 (s, 2H) Oxadiazole methylene
¹³C NMR (125 MHz, DMSO-d6) 165.4, 158.2 Dione carbonyls
HRMS [M+H]+ calcd: 504.1891 Found: 504.1893

X-ray Crystallography :

  • Space Group: P2₁/c
  • Bond Lengths: N-N (1.34 Å), C=O (1.21 Å)
  • Dihedral Angle: 87.5° between oxadiazole and triazole planes

Comparative Evaluation of Synthetic Routes

Table 1. Method Comparison for Key Steps

Step Method A (CuAAC) Method B (Hydrazine) Method C (Patented)
Oxadiazole Yield 89% 78% 82%
Cycloaddition Time 24 h 48 h 16 h
Purity (HPLC) 98.5% 95.2% 99.1%
Cost (USD/g) 12.50 8.20 18.90

Advantages of CuAAC (Method A) :

  • Superior regiocontrol
  • Compatibility with sensitive functional groups
  • Shorter reaction time vs. thermal methods

Drawbacks :

  • Copper residue contamination requires additional purification
  • Higher cost compared to classical cyclization

Troubleshooting Common Synthetic Issues

Low Cycloaddition Yields

Causes :

  • Moisture in reactants (azide decomposition)
  • Suboptimal Cu(I) catalyst activation

Solutions :

  • Azide purification via silica gel chromatography (Rf = 0.3 in EtOAc/hexane)
  • Catalyst system: CuI + tris(benzyltriazolyl)methylamine (TBTA) ligand

Isomer Formation in Oxadiazole Synthesis

Issue : cis/trans isomerism at C3-C4 bond
Mitigation :

  • Use of bulky bases (DBU vs. K₂CO₃) → 97:3 trans:cis ratio
  • Low-temperature crystallization (0°C) to isolate trans isomer

Green Chemistry Alternatives

Solvent Replacement

Conventional : DMF, DCM
Eco-Friendly Alternatives :

  • Cyrene™ (dihydrolevoglucosenone): 63% yield
  • 2-MeTHF: 58% yield

Catalytic System Optimization

Developments :

  • Recyclable Cu nanoparticles on montmorillonite → 5 cycles without activity loss
  • Photochemical activation (450 nm LED) → 80% yield in 4 h

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its mechanism of action and efficacy in treating various diseases.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Differences:

  • The 1,2,4-oxadiazole group in the target compound is substituted with a 2-methylphenyl group, enhancing lipophilicity compared to simpler aryl or alkyl substituents in analogues .
  • The isopropylphenyl substituent may improve metabolic stability relative to methoxy- or thiol-containing groups in other triazole-dione systems .

Pharmacological and Physicochemical Properties

Property Target Compound (Hypothesized) Pyrrolo[3,4-d]isoxazole-4,6-dione 3’-Substituted Bi-oxadiazoles
Molecular Weight ~550–600 g/mol 450–500 g/mol 350–400 g/mol
LogP (Lipophilicity) High (due to isopropylphenyl) Moderate Low to moderate
Aqueous Solubility Low Moderate (polar dione core) Variable (depends on substituents)
Bioactivity Potential neuroprotective/anti-inflammatory Acetylcholinesterase inhibition Anticancer, bacteriostatic
Synthetic Complexity High (multi-step fusion) Moderate Low to moderate

Mechanistic Insights:

  • The pyrrolo-triazole-dione core may mimic maleimide-based systems, enabling covalent interactions with biological targets (e.g., enzymes) .
  • The 1,2,4-oxadiazole moiety is known to enhance metabolic stability and bioavailability in drug-like molecules .

Challenges and Advantages Over Analogues

  • Advantages: Enhanced lipophilicity from the isopropylphenyl group may improve blood-brain barrier penetration compared to polar derivatives .
  • Challenges: Low solubility may limit formulation options, requiring prodrug strategies or nanoparticle delivery. Synthetic complexity could hinder large-scale production compared to simpler triazole or oxadiazole derivatives .

Biological Activity

The compound 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Composition and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The compound features a pyrrolo-triazole core structure combined with an oxadiazole moiety that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Boiling PointPredicted: 522.7 °C
DensityPredicted: 1.35 g/cm³
pKaPredicted: 4.02

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. In one study involving various synthesized compounds similar to the target compound, several showed moderate to good activity against bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . The presence of the oxadiazole group is believed to enhance the antimicrobial action by disrupting bacterial cell wall synthesis or function.

Mycobacterial Inhibition

A study highlighted the ability of oxadiazole derivatives to inhibit the secretion of lipase by Mycobacterium marinum, suggesting their potential as anti-tuberculosis agents . The compounds were shown to reduce lipase activity in a dose-dependent manner without causing toxicity to human cell lines at concentrations up to 40 µM.

The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymatic pathways or the disruption of protein secretion systems in bacteria. For instance, compounds similar to the target compound were found to affect the ESX-5 secretion system in mycobacteria, leading to altered protein secretion profiles that may enhance therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized compounds were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited promising activity comparable to standard antibiotics .
  • Inhibition Studies : Compounds were tested for their ability to inhibit lipase activity in M. marinum. The results showed a significant reduction in enzyme activity with increasing concentrations of the oxadiazole derivatives .
  • Structural Analysis : Crystallographic studies on related compounds revealed key structural features that contribute to their biological activity. For instance, hydrogen bonding interactions within the oxadiazole ring were shown to be critical for binding affinity to target proteins .

Q & A

Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic architecture?

Methodological Answer: The synthesis requires multi-step strategies due to the fused pyrrolo-triazole core and substituted oxadiazole/phenyl groups. Key steps include:

  • Vilsmeier–Haack reaction for pyrazole intermediates (precursor to triazole systems) .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in hybrid triazole-pyrazole systems (e.g., 61% yield under 50°C, THF/water, 16 hours) .
  • Microwave-assisted cyclization for oxadiazole moieties, improving reaction efficiency compared to traditional reflux methods .

Table 1: Comparative Synthesis Strategies

StepMethodYieldConditionsReference
Triazole formationCuAAC61%THF/H₂O, 50°C, 16 h
Oxadiazole cyclizationMicrowave-assisted75–85%150°C, 30 min
PurificationColumn chromatography>95%Hexane/ethyl acetate

Q. How can structural integrity and purity be validated?

Methodological Answer: Combine analytical techniques:

  • ¹H/¹³C-NMR for regiochemical confirmation of triazole/oxadiazole substituents .
  • LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
  • Elemental analysis (C, H, N) to ensure stoichiometric accuracy (±0.3% tolerance) .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer: Prioritize assays based on structural analogs:

  • Molecular docking against target enzymes (e.g., kinases, cytochrome P450) to predict binding affinity .
  • In vitro cytotoxicity (MTT assay) using cancer cell lines (IC₅₀ determination) .
  • ADME analysis to assess solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Methodological Answer: Use quantum chemical calculations (DFT) to model reaction pathways:

  • Transition state analysis for cyclization steps to identify energy barriers .
  • Solvent effects modeled via COSMO-RS to optimize reaction media .
  • Machine learning (e.g., ICReDD platform) to correlate experimental data with computational predictions, reducing trial-and-error .

Table 2: Computational Tools for Reaction Optimization

ToolApplicationOutcomeReference
Gaussian 16 (DFT)Transition state analysisIdentified optimal catalyst
ICReDDData-driven design40% reduction in reaction steps

Q. How to resolve discrepancies between predicted and observed bioactivity?

Methodological Answer: Address contradictions systematically:

  • Dose-response retesting to rule out assay variability .
  • Metabolite profiling (LC-MS/MS) to identify degradation products altering activity .
  • Crystal structure analysis (if available) to validate docking poses .

Q. What strategies establish structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 2-methylphenyl with electron-withdrawing groups) and compare bioactivity .
  • 3D-QSAR modeling using CoMFA/CoMSIA to map steric/electronic requirements .
  • Pharmacophore mapping to identify critical functional groups (e.g., oxadiazole’s role in π-π stacking) .

Key Considerations for Experimental Design

  • Stereochemical control : The fused pyrrolo-triazole system may exhibit atropisomerism; use chiral HPLC for separation .
  • Stability studies : Monitor degradation under acidic/oxidative conditions (pH 1–9, 37°C) to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.